

Application Notes and Protocols: DDD100097

Dosage and Administration in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DDD100097**

Cat. No.: **B12367229**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDD100097 is a potent inhibitor of N-Myristoyltransferase (NMT), an enzyme essential for the viability of various parasites, including *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of substrate proteins. This lipid modification is critical for protein localization to membranes and for their biological function. Inhibition of NMT leads to the disruption of essential cellular processes in the parasite, resulting in cell death. **DDD100097** has demonstrated partial efficacy in a stage II (central nervous system) mouse model of HAT, highlighting its potential as a therapeutic agent.

These application notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of **DDD100097** in mouse models of *T. brucei* infection.

Data Presentation

Table 1: In Vivo Efficacy of DDD100097 in a Stage II HAT Mouse Model

Parameter	Details
Compound	DDD100097
Mouse Strain	Female NMRI
Parasite Strain	Trypanosoma brucei brucei GVR35
Infection Stage	Stage II (Central Nervous System)
Dosage	100 mg/kg (Maximum Tolerated Dose)
Administration Route	Oral (p.o.)
Dosing Frequency	Twice daily (b.i.d.)
Treatment Duration	5 days
Observed Efficacy	Partial efficacy
Toxicity Note	Some toxicity was observed in infected mice at this dosage.

Table 2: Suggested Formulation for Oral Administration

Component	Concentration
DDD100097	As required for target dosage
Methyl cellulose	0.5% (v/v)
Tween 80	0.5% (v/v)
Vehicle	Water or saline

Note: This is a general formulation for pyrazole sulfonamide inhibitors and should be validated for **DDD100097**.

Table 3: Pharmacokinetic Parameters of DDD100097 in Mice

Parameter	Value
Cmax (Maximum Plasma Concentration)	Data not publicly available
Tmax (Time to Cmax)	Data not publicly available
AUC (Area Under the Curve)	Data not publicly available
Half-life (t _{1/2})	Data not publicly available

It is recommended to perform a pharmacokinetic study to determine these parameters for **DDD100097** in the specific mouse strain being used.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of **DDD100097** in a Stage II HAT Mouse Model

1. Animal Model and Parasite Strain:

- Use female NMRI mice.
- Infect mice with *Trypanosoma brucei brucei* GVR35 to establish a stage II infection. This is typically achieved by intraperitoneal injection of bloodstream form parasites, with the central nervous system infection developing over time (e.g., 21 days post-infection).

2. Drug Formulation:

- Prepare a suspension of **DDD100097** in a vehicle of 0.5% (v/v) methyl cellulose and 0.5% (v/v) Tween 80 in sterile water.
- The concentration of the suspension should be calculated to deliver a dose of 100 mg/kg in a suitable volume for oral gavage (e.g., 10 mL/kg).
- Ensure the suspension is homogenous by vortexing or stirring before each administration.

3. Dosing and Administration:

- Administer **DDD100097** orally (p.o.) using a gavage needle.
- The dosage is 100 mg/kg, administered twice daily (b.i.d.) for 5 consecutive days.
- A control group should receive the vehicle only, following the same administration schedule.

4. Monitoring and Endpoints:

- Monitor the health of the mice daily, including body weight, clinical signs of disease, and any signs of toxicity.
- Monitor parasitemia in the blood regularly (e.g., every other day) by tail snip and microscopic examination.
- The primary efficacy endpoint is the clearance of parasites from the blood and brain.
- Long-term survival of the treated mice should be monitored to assess for relapse.

Protocol 2: Maximum Tolerated Dose (MTD) Study of **DDD100097** in Mice

1. Animals:

- Use healthy, uninfected mice of the same strain and sex as planned for the efficacy studies (e.g., female NMRI mice).

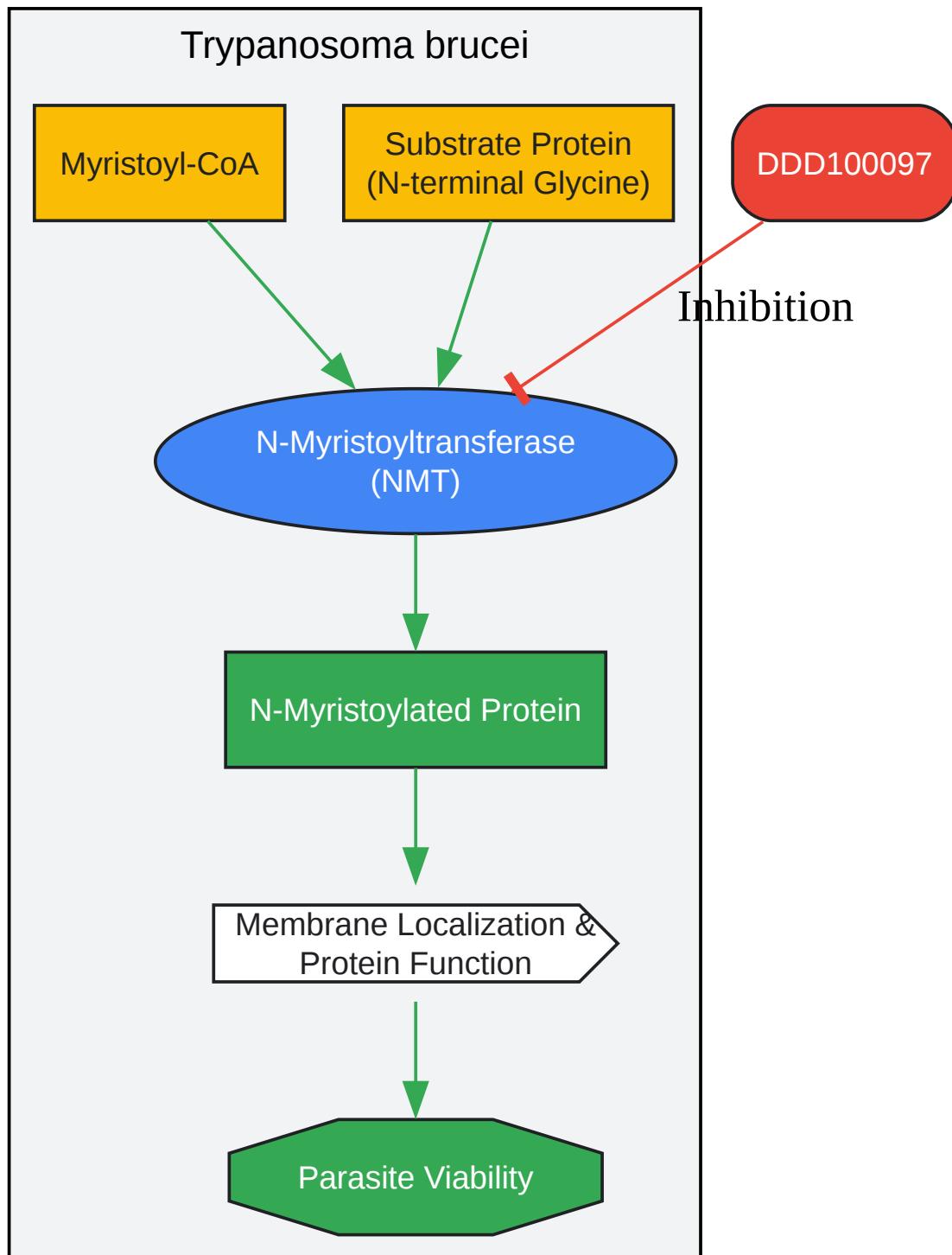
2. Dose Escalation:

- Start with a low dose of **DDD100097** and escalate the dose in subsequent cohorts of mice.
- The dose escalation steps should be based on a logarithmic scale (e.g., 10, 30, 100 mg/kg).

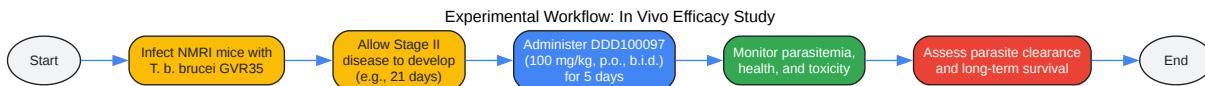
3. Administration:

- Administer **DDD100097** via the intended route for the efficacy study (oral).
- The dosing frequency and duration should mimic the planned therapeutic regimen (e.g., twice daily for 5 days).

4. Observation:


- Monitor the animals closely for signs of toxicity, including but not limited to:
- Changes in body weight (a loss of >15-20% is often considered a sign of significant toxicity).
- Changes in appearance (e.g., ruffled fur, hunched posture).
- Changes in behavior (e.g., lethargy, reduced activity).
- Clinical signs of distress.
- The observation period should extend beyond the dosing period (e.g., for at least 7-14 days after the last dose).

5. MTD Determination:


- The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would interfere with the interpretation of the efficacy study.

Mandatory Visualization

DDD100097 Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **DDD100097** in *Trypanosoma brucei*.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo efficacy testing of **DDD100097**.

- To cite this document: BenchChem. [Application Notes and Protocols: DDD100097 Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12367229#ddd100097-dosage-and-administration-in-mice\]](https://www.benchchem.com/product/b12367229#ddd100097-dosage-and-administration-in-mice)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com